molecular formula C7H18Cl2N2 B13474334 1-Methyl-1,4-diazocane dihydrochloride CAS No. 2901098-53-9

1-Methyl-1,4-diazocane dihydrochloride

Cat. No.: B13474334
CAS No.: 2901098-53-9
M. Wt: 201.13 g/mol
InChI Key: RDKPEFGBXXMEIG-UHFFFAOYSA-N
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Description

1-Methyl-1,4-diazocane dihydrochloride is a chemical compound with the molecular formula C7H16N2.2ClH. It is a derivative of diazocane, a heterocyclic compound containing nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-1,4-diazocane dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a dihaloalkane, followed by cyclization to form the diazocane ring. The reaction conditions often include the use of a base to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using batch or continuous flow reactors. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. The compound is usually purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1,4-diazocane dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The nitrogen atoms in the diazocane ring can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the diazocane ring.

Scientific Research Applications

1-Methyl-1,4-diazocane dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of biological processes involving nitrogen-containing heterocycles.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Methyl-1,4-diazocane dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The nitrogen atoms in the diazocane ring can form hydrogen bonds or coordinate with metal ions, influencing the activity of the target molecules. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

    1-Methyl-1,5-diazocane dihydrochloride: This compound has a similar structure but with a different ring size.

    Piperazine derivatives: These compounds share the diazocane ring structure but with variations in substituents and ring size.

Uniqueness: 1-Methyl-1,4-diazocane dihydrochloride is unique due to its specific ring size and substitution pattern, which confer distinct chemical and biological properties

Properties

CAS No.

2901098-53-9

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

1-methyl-1,4-diazocane;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-9-6-3-2-4-8-5-7-9;;/h8H,2-7H2,1H3;2*1H

InChI Key

RDKPEFGBXXMEIG-UHFFFAOYSA-N

Canonical SMILES

CN1CCCCNCC1.Cl.Cl

Origin of Product

United States

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